(5-hydroxypyridin-2-yl)methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

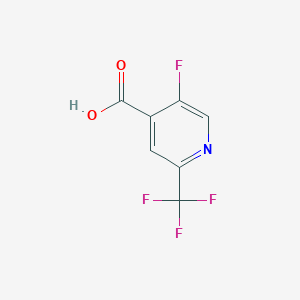

“(5-hydroxypyridin-2-yl)methyl acetate” is a chemical compound with the CAS Number: 89098-99-7 . It has a molecular weight of 167.16 . The IUPAC name for this compound is (5-hydroxy-2-pyridinyl)methyl acetate .

Molecular Structure Analysis

The InChI code for “(5-hydroxypyridin-2-yl)methyl acetate” is 1S/C8H9NO3/c1-6(10)12-5-7-2-3-8(11)4-9-7/h2-4,11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The melting point of “(5-hydroxypyridin-2-yl)methyl acetate” is between 121-123°C . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

(5-hydroxypyridin-2-yl)methyl acetate: has demonstrated anti-inflammatory potential. Research suggests that it can modulate inflammatory pathways, making it relevant for conditions involving inflammation . Further studies are needed to explore its mechanism of action and potential therapeutic applications.

Anticholinesterase Activity

This compound also exhibits anticholinesterase activity. Cholinesterase inhibitors play a crucial role in treating neurodegenerative disorders like Alzheimer’s disease. Investigating the effects of (5-hydroxypyridin-2-yl)methyl acetate on cholinesterase enzymes could provide valuable insights for drug development .

Metal Chelation Properties

While not explicitly mentioned in the provided research, the presence of a pyridine ring suggests that (5-hydroxypyridin-2-yl)methyl acetate may have metal-binding capabilities. Metal chelators are essential in various therapeutic and diagnostic applications . Further exploration is warranted to assess its potential in this area.

Natural Product Chemistry

As a natural product isolated from Portulaca oleracea, this compound contributes to the field of natural product chemistry. Researchers can investigate its biosynthesis, ecological roles, and potential synergies with other compounds from the same plant .

Drug Design and Optimization

Understanding the structure-activity relationship (SAR) of this compound can guide drug design. Medicinal chemists can modify its chemical structure to enhance specific activities or reduce potential side effects. SAR studies are critical for optimizing drug candidates.

Song, M., Ying, Z., Ying, X., Jia, L., & Yang, G. (2022). Three novel alkaloids from Portulaca oleracea L. and their anti-inflammatory bioactivities. Fitoterapia, 156, 105087. DOI: 10.1016/j.fitote.2021.105087 Recent advances in therapeutical applications of the versatile … (2021). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 81(1-2), 1–12. DOI: 10.1007/s10847-021-01114-1

Wirkmechanismus

Target of Action

It has been found to exhibit anti-inflammatory and anticholinesterase activities , suggesting that it may interact with enzymes or receptors involved in these biological processes.

Mode of Action

Given its reported bioactivities , it is plausible that it may inhibit certain enzymes or modulate receptor activities, leading to its anti-inflammatory and anticholinesterase effects

Biochemical Pathways

Considering its anti-inflammatory and anticholinesterase activities , it may influence pathways related to inflammation and neurotransmission

Result of Action

(5-hydroxypyridin-2-yl)methyl acetate has been found to exhibit anti-inflammatory and anticholinesterase activities . This suggests that the compound’s action results in the reduction of inflammation and the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. These molecular and cellular effects could potentially be beneficial in the treatment of conditions such as inflammatory diseases and disorders related to acetylcholine deficiency.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-hydroxypyridin-2-yl)methyl acetate involves the protection of the hydroxyl group on the pyridine ring, followed by the acetylation of the protected pyridine ring. The protecting group can then be removed to yield the final product.", "Starting Materials": [ "2-hydroxypyridine", "acetic anhydride", "pyridine", "4-dimethylaminopyridine (DMAP)", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the pyridine ring using acetic anhydride and pyridine in the presence of DMAP as a catalyst to yield 2-acetoxy pyridine.", "Step 2: Acetylation of the protected pyridine ring using (5-hydroxypyridin-2-yl)methyl acetate and triethylamine in dichloromethane to yield the desired product.", "Step 3: Removal of the protecting group using sodium bicarbonate and water to yield (5-hydroxypyridin-2-yl)methyl acetate." ] } | |

CAS-Nummer |

89098-99-7 |

Produktname |

(5-hydroxypyridin-2-yl)methyl acetate |

Molekularformel |

C8H9NO3 |

Molekulargewicht |

167.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.